4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol
Overview
Description
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Drug Design
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol derivatives have attracted significant interest in medicinal chemistry due to their potential therapeutic applications. The compound's structural modifications and its derivatives have been explored for their anticonvulsant, antimycobacterial, and antineoplastic activities, among others. For instance, aminoalkanol derivatives, which include structures related to this compound, have been studied for new anticonvulsant drugs, focusing on the influence of methyl substituent and N-oxide formation on molecule geometry and intermolecular interactions (Żesławska et al., 2020). Additionally, the synthesis of new analogues of diphenylpyraline showcases the transformation of similar compounds into isomeric piperidin-4-ols, highlighting their importance in developing antimycobacterial agents (Weis et al., 2003).
Antimicrobial and Antioxidant Research
Research into the antimicrobial and antioxidant properties of piperidin-4-ol derivatives reveals promising applications. For example, the synthesis of spiro-fused piperidines using environmentally benign methods has yielded compounds with significant antibacterial activity, highlighting the potential for novel antimicrobial agents (Lohar et al., 2016). Similarly, studies on the antioxidant potency of certain piperidin-4-one derivatives have shown potential for these compounds in combating oxidative stress (Dineshkumar & Parthiban, 2022).
Synthetic Methodologies and Chemical Properties
The synthetic applications of this compound extend to the development of novel synthetic methodologies and the exploration of chemical properties. Research includes the synthesis of complex molecules through nucleophilic ring-opening reactions, providing pathways to potent ligands and other biologically active compounds with high regiocontrol (Scheunemann et al., 2011). Additionally, investigations into the conformational analysis and NMR spectral impact by ortho substitution on similar piperidin-4-ones offer insights into the structural influences on biological activity and chemical reactivity (J. Dineshkumar & P. Parthiban, 2018).
Properties
IUPAC Name |
4-[(3,4-dimethylanilino)methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-3-4-13(9-12(11)2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJBGAZULFDMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCNCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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